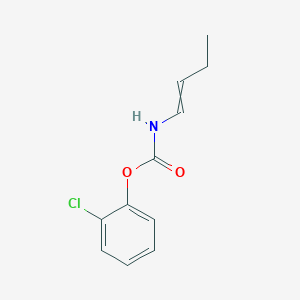![molecular formula C14H15ClO4S B14403657 Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate CAS No. 89563-30-4](/img/structure/B14403657.png)
Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate is an organic compound that features a benzyl group attached to a butanoate backbone with acetylsulfanyl and chloro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be added through a nucleophilic substitution reaction, where a suitable acetylsulfanyl precursor reacts with the benzyl intermediate.
Chlorination: The chloro group can be introduced via a free radical halogenation reaction using N-bromosuccinimide (NBS) as a bromine source.
Esterification: The final step involves esterification to form the butanoate backbone, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
89563-30-4 |
|---|---|
Molekularformel |
C14H15ClO4S |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
benzyl 3-(acetylsulfanylmethyl)-4-chloro-4-oxobutanoate |
InChI |
InChI=1S/C14H15ClO4S/c1-10(16)20-9-12(14(15)18)7-13(17)19-8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI-Schlüssel |
OSHLAVVGTZFIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC(CC(=O)OCC1=CC=CC=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
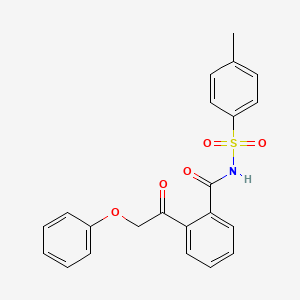
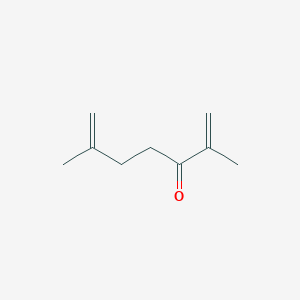
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
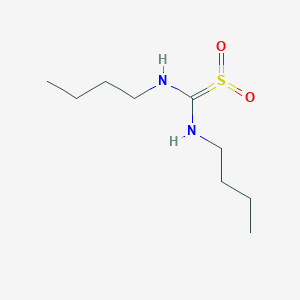
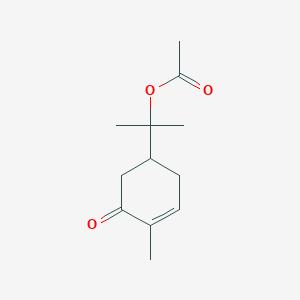
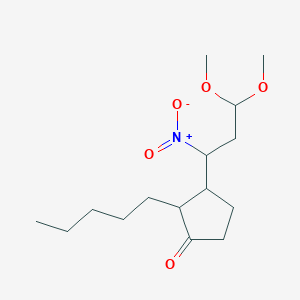
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)

